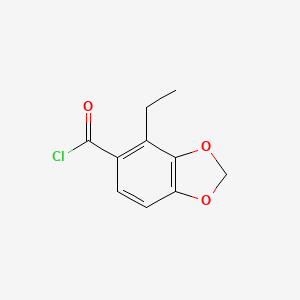
1,3-Benzodioxole-5-carbonyl chloride, 4-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-5-carbonyl chloride, 4-ethyl- is an organic compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol . It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1,3-Benzodioxole-5-carbonyl chloride, 4-ethyl- involves several steps. . Industrial production methods may vary, but they typically involve similar catalytic and coupling reactions to achieve the desired product.
Chemical Reactions Analysis
1,3-Benzodioxole-5-carbonyl chloride, 4-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Common reagents for substitution reactions include halides and amines, leading to the formation of amides and other derivatives.
Scientific Research Applications
1,3-Benzodioxole-5-carbonyl chloride, 4-ethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its derivatives are being explored for their anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-carbonyl chloride, 4-ethyl- involves its interaction with molecular targets such as COX enzymes. It acts as a competitive inhibitor, blocking the enzyme’s active site and preventing the synthesis of prostaglandins, which are involved in inflammation and pain . This inhibition can lead to reduced inflammation and pain relief.
Comparison with Similar Compounds
1,3-Benzodioxole-5-carbonyl chloride, 4-ethyl- can be compared to other benzodioxole derivatives, such as:
1,3-Benzodioxole-5-propanoic acid, ethyl ester: Similar in structure but with different functional groups, leading to varied reactivity and applications.
1,3-Benzodioxole-5-yl-indoles: These compounds have shown anticancer activity and are used in the development of new therapeutic agents.
The uniqueness of 1,3-Benzodioxole-5-carbonyl chloride, 4-ethyl- lies in its specific functional groups, which confer distinct chemical properties and biological activities.
Properties
CAS No. |
594872-70-5 |
|---|---|
Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
4-ethyl-1,3-benzodioxole-5-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO3/c1-2-6-7(10(11)12)3-4-8-9(6)14-5-13-8/h3-4H,2,5H2,1H3 |
InChI Key |
YAFFNVYYDWMLDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC2=C1OCO2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















